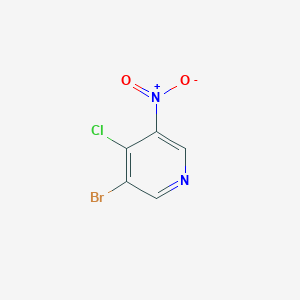

3-Bromo-4-chloro-5-nitropyridine

描述

Significance of Pyridine (B92270) Derivatives in Contemporary Chemical Science

Pyridine and its derivatives are fundamental building blocks in modern chemical science, recognized for their presence in a vast array of functionally significant molecules. rsc.orgrsc.org The pyridine ring is one of the most common nitrogen-containing heterocycles found in pharmaceuticals, including a significant percentage of drugs approved by the FDA. rsc.orgrsc.orgacs.org Their unique combination of chemical and physical properties, such as aqueous solubility and the ability to interact with biological systems, makes them key motifs in medicinal chemistry. thieme-connect.com

Beyond pharmaceuticals, the influence of pyridine derivatives extends to agrochemicals, where they form the core of many top-selling products. thieme-connect.com They are also integral to materials science, serving as components in functional materials and as ligands for transition metal catalysts. rsc.orgrsc.orgthieme-connect.com The diverse applications of pyridines underscore their status as a privileged heterocyclic scaffold in both industrial and academic research. nih.gov

Strategic Importance of Poly-substituted Pyridines in Organic Synthesis

The development of methods to create polysubstituted pyridines is of high strategic importance in organic synthesis. acs.org While the pyridine ring itself is a valuable core, the precise installation of multiple, diverse functional groups onto this scaffold allows for the fine-tuning of a molecule's properties and the construction of highly complex molecular architectures. thieme-connect.compipzine-chem.com These substituents govern the molecule's reactivity, stereochemistry, and biological activity.

Traditional methods for functionalizing the electron-deficient pyridine ring can be challenging and may lack regioselectivity. rsc.orgacs.org Therefore, significant research efforts have been dedicated to developing novel and efficient strategies, such as one-pot multicomponent reactions and transition-metal-catalyzed cross-couplings, to access highly substituted pyridine derivatives. acs.orgrsc.orgresearchgate.net These advanced synthetic methods provide chemists with the tools to build libraries of complex compounds for screening in drug discovery and materials science. nih.govacs.org

Positioning of 3-Bromo-4-chloro-5-nitropyridine within the Substituted Pyridine Landscape

Within the vast family of substituted pyridines, this compound (CAS No: 31872-63-6) emerges as a strategically important intermediate. pipzine-chem.comchembk.com Its structure is characterized by a pyridine ring functionalized with three distinct and reactive groups: a bromine atom, a chlorine atom, and a nitro group. This poly-substitution makes it a versatile building block for the synthesis of more complex molecules. pipzine-chem.cominnospk.com

The unique electronic nature and reactivity endowed by the combination of two different halogen atoms and a strong electron-withdrawing nitro group position this compound as a key precursor in medicinal chemistry and organic synthesis. pipzine-chem.com It is primarily utilized in laboratory research and development for the synthesis of pharmaceutical chemicals. chembk.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 31872-63-6 | chembk.comchemsrc.comnih.gov |

| Molecular Formula | C₅H₂BrClN₂O₂ | chembk.comchemsrc.comnih.gov |

| Molecular Weight | 237.44 g/mol | chembk.comwatson-int.comchemdad.com |

| Appearance | White to light yellow crystalline powder | pipzine-chem.com |

| Melting Point | 49-50 °C | chembk.comchemsrc.comchemdad.com |

| Boiling Point | ~285 °C | chembk.comchemdad.com |

| Density | ~1.9 g/cm³ | chembk.comchemsrc.com |

Overview of Research Trajectories for this compound

Research involving this compound primarily focuses on its utility as a reactive intermediate in nucleophilic substitution reactions. The presence of two different halogens (bromo and chloro) and a nitro group at positions 3, 4, and 5, respectively, offers multiple sites for chemical modification, enabling the precise construction of various organic molecules. pipzine-chem.com

A significant area of investigation involves the reaction of this compound with amines. In one study, the reaction with various amines was found to yield not only the expected nucleophilic substitution products but also an unexpected product resulting from nitro-group migration. clockss.org This rearrangement was observed to be dependent on reaction conditions, particularly the use of polar aprotic solvents. clockss.org Such studies into its reaction mechanisms and product selectivity are crucial for expanding its application in synthetic chemistry and for the development of novel molecular frameworks. pipzine-chem.comclockss.org

Structure

3D Structure

属性

IUPAC Name |

3-bromo-4-chloro-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-3-1-8-2-4(5(3)7)9(10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQGEZJTBYMEIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Br)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40500852 | |

| Record name | 3-Bromo-4-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31872-63-6 | |

| Record name | 3-Bromo-4-chloro-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40500852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-4-chloro-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Bromo 4 Chloro 5 Nitropyridine and Analogues

Precursor Synthesis and Halogenation Strategies

The synthesis of 3-bromo-4-chloro-5-nitropyridine often commences with the preparation of a suitably substituted pyridine (B92270) precursor, which is then further functionalized. A common precursor is 3-bromo-4-chloropyridine, which can be synthesized through various routes. Subsequent halogenation and nitration steps are then carried out to introduce the remaining substituents.

Bromination Procedures (e.g., using bromine in acetic acid)

Bromination of pyridine and its derivatives can be achieved using various reagents and conditions. A classical method involves the use of bromine in a suitable solvent, often in the presence of an acid. For instance, the bromination of 2-aminopyridine (B139424) can be effectively carried out using a solution of bromine in acetic acid. This reaction proceeds via an electrophilic aromatic substitution mechanism, where the bromine atom is introduced onto the pyridine ring. The regioselectivity of the bromination is highly dependent on the directing effects of the substituents already present on the pyridine ring.

A representative procedure for the bromination of a pyridine derivative is the synthesis of 3,5-dibromo-4-aminopyridine from 4-aminopyridine. This reaction can be carried out using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride, with a radical initiator such as azobisisobutyronitrile (AIBN) google.com.

Chlorination Techniques (e.g., employing phosphorus oxychloride)

Chlorination of pyridinols or pyridine N-oxides is a common strategy to introduce a chlorine atom onto the pyridine ring. Phosphorus oxychloride (POCl₃) is a widely used reagent for this transformation. For example, 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) can be converted to 3-bromo-2-chloro-4-methyl-5-nitropyridine by treatment with phosphorus oxychloride in acetonitrile (B52724) at elevated temperatures chemdad.comnih.gov. This reaction proceeds through the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Another approach to introduce a chlorine atom is through the reaction of a pyridine N-oxide with a chlorinating agent. For instance, 3-bromopyridine-N-oxide hydrochloride can react with sulfuryl chloride to yield a mixture of chloro-substituted bromopyridines, including 3-bromo-4-chloropyridine researchgate.net.

Nitration Protocols for Pyridine Scaffolds

The nitration of pyridine is generally more challenging than that of benzene due to the electron-deficient nature of the pyridine ring and the protonation of the nitrogen atom under acidic conditions. However, the presence of activating groups or the use of pyridine N-oxides can facilitate this reaction.

Nitration of pyridine derivatives is typically carried out using a mixture of concentrated nitric acid and sulfuric acid (mixed acid). The regioselectivity is governed by the electronic and steric effects of the existing substituents. For instance, the nitration of 3-bromopyridine N-oxide yields the 4-nitro derivative researchgate.net. The N-oxide group activates the 4-position towards electrophilic attack.

Multi-step Reaction Sequences for Regioselective Substitution

The synthesis of highly substituted pyridines like this compound often requires multi-step reaction sequences to achieve the desired regiochemistry. These sequences involve the careful orchestration of halogenation and nitration reactions.

Sequential Halogenation and Nitration Approaches

A plausible synthetic route to this compound involves the sequential halogenation and nitration of a suitable pyridine precursor. One such precursor is 4-chloropyridine. The synthesis could proceed as follows:

Bromination of 4-chloropyridine: The first step would be the introduction of a bromine atom at the 3-position of 4-chloropyridine. This would yield 3-bromo-4-chloropyridine.

Nitration of 3-bromo-4-chloropyridine: The subsequent nitration of 3-bromo-4-chloropyridine would be expected to introduce a nitro group at the 5-position. The directing effects of the existing chloro and bromo substituents would favor nitration at this position. The chloro group at position 4 is an ortho, para-director, and the bromo group at position 3 is also an ortho, para-director. Both substituents would direct the incoming electrophile (the nitronium ion) to the 5-position.

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic and heteroaromatic compounds, including pyridines. This strategy involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile.

For the synthesis of polysubstituted pyridines, a halogen atom can serve as a directing group. For example, the regioselective ortho-lithiation of 3-chloropyridine (B48278) with lithium diisopropylamide (LDA) allows for the introduction of various electrophiles at the 4-position google.com. This strategy can be employed to introduce substituents with high regiocontrol, which might be difficult to achieve through classical electrophilic substitution reactions.

In the context of synthesizing this compound, a DoM approach could potentially be used to introduce one of the halogen atoms or the nitro group in a regioselective manner, depending on the chosen precursor and directing group.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing polysubstituted pyridines, this often involves the use of safer solvents, minimizing waste, and employing catalytic methods. While specific green chemistry protocols for the direct synthesis of this compound are not extensively documented in publicly available literature, general green approaches to pyridine synthesis can be applied.

One-pot multicomponent reactions represent a key green strategy, as they can significantly reduce the number of synthetic steps, solvent usage, and waste generation. For instance, the synthesis of various polysubstituted pyridines has been achieved through multicomponent reactions under environmentally benign conditions, such as using microwave irradiation or nanocatalysts. researchgate.net These methods often lead to high yields in shorter reaction times. researchgate.net

The use of greener solvents is another important aspect. Traditional pyridine synthesis often employs volatile and hazardous organic solvents. Research into alternative solvent systems, such as water or ionic liquids, is ongoing to mitigate environmental impact. For example, the synthesis of certain pyridine derivatives has been successfully demonstrated in aqueous media, which is a significant step towards a more sustainable process. researchgate.net

Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused is a cornerstone of green chemistry. Nanocatalysts, for instance, have been employed in the synthesis of various pyridine derivatives, offering high efficiency and reusability. researchgate.net While a specific application to this compound is yet to be detailed, these general principles provide a framework for developing more environmentally friendly synthetic routes.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Conventional Methods | Green Chemistry Approaches |

| Solvents | Often hazardous organic solvents (e.g., chlorinated hydrocarbons) | Water, ionic liquids, solvent-free conditions |

| Catalysts | Homogeneous catalysts (difficult to recover) | Heterogeneous nanocatalysts (recyclable) |

| Reaction Conditions | Often require harsh conditions (high temperature, pressure) | Milder conditions, microwave or ultrasound assistance |

| Waste Generation | Multiple steps can lead to significant waste | One-pot reactions minimize waste |

| Atom Economy | Can be low due to multi-step synthesis | Often higher due to convergent reaction design |

Optimization of Synthetic Pathways for Improved Yields and Selectivity

The optimization of synthetic pathways is crucial for the efficient and cost-effective production of target molecules like this compound. This involves a systematic investigation of reaction parameters such as temperature, reaction time, catalyst loading, and solvent choice to maximize yield and regioselectivity.

For the synthesis of halogenated and nitrated pyridines, controlling the regioselectivity of the electrophilic substitution reactions is a primary challenge. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophiles compared to benzene, and substitutions typically occur at the 3- and 5-positions. The presence of existing substituents further directs the position of incoming groups.

A plausible synthetic route to a related compound, 3-bromo-2-chloro-4-methyl-5-nitropyridine, starts from 4-methyl-5-nitropyridin-2-ol. chemdad.com This suggests a potential pathway for this compound could involve the initial synthesis of a suitably substituted pyridin-2-ol, followed by halogenation and nitration steps. The optimization of each of these steps would be critical. For instance, in a chlorination step using a reagent like phosphorus oxychloride (POCl₃), optimizing the temperature and reaction time can significantly impact the yield and prevent the formation of byproducts. chemdad.com

Furthermore, the order of introduction of the bromo, chloro, and nitro groups would need careful consideration and optimization to achieve the desired substitution pattern with high selectivity. Direct C-H functionalization techniques are also an area of active research for optimizing pyridine synthesis, as they can offer more direct routes to the desired products. nih.govnih.gov

Table 2: Key Parameters for Optimization in Pyridine Synthesis

| Parameter | Importance | Example of Optimization |

| Temperature | Affects reaction rate and selectivity. | Lowering temperature to reduce byproduct formation. |

| Solvent | Influences solubility, reactivity, and reaction pathway. | Screening various solvents to find the optimal medium. |

| Catalyst | Can dramatically increase reaction rate and control selectivity. | Optimizing catalyst loading to balance efficiency and cost. |

| Reaction Time | Insufficient time leads to incomplete reaction; excess time can lead to decomposition. | Monitoring reaction progress to determine the optimal endpoint. |

| Reagent Stoichiometry | Affects yield and can lead to side reactions if not controlled. | Titrating reagents to find the ideal molar ratios. |

Recent Advancements in Pyridine Derivatization for Complex Molecular Assembly

The field of pyridine chemistry is continually evolving, with new methods for C-H functionalization and derivatization being developed to facilitate the synthesis of complex molecules. These advancements are critical for accessing novel pyridine-based compounds with potential applications in various fields.

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of pyridine rings. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials, making synthetic routes more efficient. Transition-metal-catalyzed C-H activation has enabled the introduction of a wide range of functional groups at various positions on the pyridine ring with high regioselectivity. nih.gov While direct application to this compound is not explicitly reported, these methods hold promise for the future synthesis of such highly substituted pyridines.

For instance, recent studies have demonstrated the regioselective functionalization of pyridines at the C4 position, which has traditionally been challenging to access directly. nih.gov These methods often employ directing groups or specialized catalysts to achieve the desired selectivity.

Furthermore, novel strategies for the introduction of functional groups onto the pyridine ring continue to be explored. The use of photoredox catalysis, for example, has opened up new avenues for mild and selective pyridine functionalization. These advancements in synthetic methodology are expanding the toolbox available to chemists for the construction of complex pyridine-containing molecules, including those with intricate substitution patterns like this compound.

Chemical Reactivity and Derivatization Pathways of 3 Bromo 4 Chloro 5 Nitropyridine

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring of 3-bromo-4-chloro-5-nitropyridine is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing nature of the nitro group. This electronic deficiency activates the ring towards nucleophilic attack, facilitating the displacement of the halogen substituents.

Reactivity at Halogenated Positions (C-Br, C-Cl)

In nucleophilic aromatic substitution (SNAr) reactions, the relative reactivity of halogens as leaving groups generally follows the trend I > Br > Cl > F, which is inverse to their electronegativity. Consequently, the bromo group at the C-3 position is expected to be more readily displaced by nucleophiles than the chloro group at the C-4 position. This preferential reactivity allows for selective functionalization at the C-3 position under controlled reaction conditions.

For instance, in reactions with amines, the bromine atom is more labile and is replaced first. This selectivity is crucial for the stepwise introduction of different substituents onto the pyridine core. While specific studies on this compound are not abundant in publicly available literature, the principles of SNAr on analogous halonitropyridines strongly support this reactivity pattern. The presence of two halogen atoms offers the potential for sequential substitutions, enabling the synthesis of diverse polysubstituted pyridine derivatives.

Influence of the Nitro Group on Nucleophilic Attack

The nitro group at the C-5 position plays a pivotal role in activating the pyridine ring for nucleophilic aromatic substitution. Its strong -M (mesomeric) and -I (inductive) effects withdraw electron density from the ring, particularly from the ortho and para positions. In the case of this compound, the nitro group is para to the C-2 and C-6 positions and meta to the C-3 and C-4 positions.

The electron-withdrawing nature of the nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. This stabilization is more effective when the attack occurs at positions that allow for the delocalization of the negative charge onto the nitro group.

Interestingly, studies on the related compound 3-bromo-4-nitropyridine have shown that reactions with amines can sometimes lead to an unexpected migration of the nitro group. clockss.orgsemanticscholar.orgresearchgate.net This phenomenon, which results in the formation of products where the nitro group has shifted to an adjacent position, highlights the complex interplay of electronic and steric factors in these reactions. While this has not been explicitly documented for this compound, it remains a potential reaction pathway to consider. The general reactivity towards nucleophilic substitution is high due to the combined presence of the bromo, chloro, and nitro groups. pipzine-chem.com

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated positions on this compound provide excellent handles for such transformations, allowing for the introduction of a wide array of substituents. The differential reactivity of the C-Br and C-Cl bonds is a key aspect in these reactions, often allowing for selective coupling at the more reactive C-Br bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For this compound, this reaction offers a pathway to introduce aryl, heteroaryl, or vinyl substituents.

Given the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, it is anticipated that Suzuki-Miyaura coupling will occur selectively at the C-3 position. This allows for the synthesis of 3-aryl-4-chloro-5-nitropyridines, which can then be subjected to further transformations at the C-4 position if desired.

While specific examples with this compound are not readily found in the surveyed literature, the general principles of Suzuki-Miyaura coupling on dihalogenated pyridines support this regioselectivity. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | n-Propanol/Water | Reflux |

| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/Water | 85-95 |

| [Pd(allyl)Cl]₂ | XPhos | Cs₂CO₃ | Toluene | 100 |

Note: This table represents general conditions for Suzuki-Miyaura coupling and may require optimization for this compound.

Heck and Sonogashira Reactions for Alkenylation and Alkynylation

The Heck reaction provides a means to introduce alkenyl groups by coupling the aryl halide with an alkene in the presence of a palladium catalyst and a base. The Sonogashira reaction, on the other hand, allows for the formation of a carbon-carbon triple bond through the coupling of a terminal alkyne with an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.

Similar to the Suzuki-Miyaura coupling, these reactions are expected to proceed with high selectivity at the more reactive C-Br bond of this compound. This would lead to the formation of 3-alkenyl- or 3-alkynyl-4-chloro-5-nitropyridines, respectively. These products are valuable intermediates for the synthesis of more complex molecules.

Table 2: General Conditions for Heck and Sonogashira Reactions of Aryl Bromides

| Reaction | Catalyst | Ligand/Co-catalyst | Base | Solvent | Temperature (°C) |

| Heck | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | DMF | 100 |

| Sonogashira | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF/DMF | Room Temp to 100 |

Note: This table represents general conditions and may require optimization for this compound.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction provides a direct route to synthesize a wide range of substituted anilines and related compounds.

For this compound, the Buchwald-Hartwig amination would be expected to occur preferentially at the C-Br bond, yielding 3-amino-4-chloro-5-nitropyridine derivatives. The scope of the reaction is broad, accommodating a variety of primary and secondary amines. The choice of a suitable palladium precatalyst, phosphine ligand, and base is critical for the success of this transformation. In some cases, the presence of a nitro group can be incompatible with strong bases like sodium tert-butoxide, necessitating the use of weaker bases such as cesium carbonate or potassium phosphate.

Table 3: Typical Catalytic Systems for Buchwald-Hartwig Amination of Aryl Bromides

| Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 100 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | LiHMDS | THF | 65 |

Note: This table represents general conditions and may require optimization for this compound, especially concerning base compatibility with the nitro group.

Reduction Reactions of the Nitro Group

The nitro group at the C5 position is a key functional handle that can be readily transformed, paving the way for a variety of synthetic derivatives. Its reduction to an amino group is a pivotal transformation that fundamentally alters the electronic properties of the pyridine ring, converting the strongly electron-withdrawing nitro group into an electron-donating amino group. pipzine-chem.com

The conversion of the nitro group in this compound to a primary amine (NH2) can be achieved with high selectivity, leaving the bromo and chloro substituents intact. A range of reducing agents are effective for this purpose, with the choice of reagent often depending on the desired reaction conditions and tolerance of other functional groups.

Common methods for the chemoselective reduction of aromatic nitro compounds that are applicable in this context include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). It is a clean and efficient method, though care must be taken to prevent hydrodehalogenation (loss of bromine or chlorine).

Metal/Acid Systems: Classic reduction methods using metals in acidic media are highly effective. For instance, the reduction of a similar compound, 2-amino-5-bromo-3-nitropyridine, is successfully carried out using reduced iron powder in a mixture of ethanol, water, and a catalytic amount of hydrochloric acid. orgsyn.org Other metals like tin (Sn) or zinc (Zn) in the presence of a strong acid can also be employed.

Transfer Hydrogenation: Reagents like hydrazine hydrate in the presence of a Pd/C catalyst can selectively reduce nitro groups while preserving halogen substituents. organic-chemistry.org This method avoids the need for high-pressure hydrogen gas.

The resulting compound, 5-amino-3-bromo-4-chloropyridine, possesses a nucleophilic amino group and an electron-richer pyridine ring, making it amenable to a different set of chemical transformations compared to its nitro-substituted precursor.

Table 1: Selected Methods for Nitro Group Reduction

| Reducing Agent/System | Typical Conditions | Key Advantages | Potential Considerations |

|---|---|---|---|

| H₂, Pd/C | Methanol or Ethanol solvent, room temperature to mild heat | Clean reaction, high yield | Potential for dehalogenation |

| Fe, HCl/H₂O/Ethanol | Reflux temperature | Cost-effective, reliable | Requires workup to remove iron salts orgsyn.org |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | Good chemoselectivity | Stoichiometric amounts of tin salts produced |

| Hydrazine Hydrate, Pd/C | Ethanol, reflux | Avoids pressurized H₂, good for halogen preservation organic-chemistry.org | Hydrazine is toxic |

The reduction of the nitro group is often the initial step in a multi-step synthetic sequence. The transformation from a nitro to an amino functionality dramatically reverses the electronic demand of the substituent, which in turn enables subsequent reactions. For example, the newly introduced amino group can:

Undergo Diazotization: The primary amine can be treated with nitrous acid (generated from NaNO₂) to form a diazonium salt. This intermediate is highly versatile and can be subsequently displaced by a wide range of nucleophiles (e.g., -OH, -CN, -F, -I) in Sandmeyer-type reactions, allowing for extensive functionalization at the C5 position.

Act as a Nucleophile: The amine can be acylated, alkylated, or sulfonylated to introduce new substituents, further expanding the molecular diversity.

Direct Future Reactions: As an activating, ortho-, para-directing group, the amino functionality would influence the regioselectivity of any subsequent electrophilic substitution, although such reactions remain challenging due to the presence of the deactivating halogens.

This sequential strategy, beginning with nitro reduction, is a cornerstone for creating complex pyridine derivatives from the this compound scaffold.

Electrophilic Substitution Limitations and Considerations

The pyridine ring of this compound is exceptionally resistant to electrophilic aromatic substitution. pipzine-chem.com This profound deactivation is a result of several cumulative factors:

The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing and will protonate or coordinate to Lewis acids under typical electrophilic substitution conditions, further increasing its deactivating effect.

The Nitro Group: The nitro group is one of the most powerful electron-withdrawing groups, significantly reducing the electron density of the aromatic ring through both inductive and resonance effects. pipzine-chem.com

The Halogen Atoms: Both the bromine and chlorine atoms are electron-withdrawing via induction, further depleting the ring of electron density. pipzine-chem.com

Consequently, standard electrophilic aromatic substitution reactions such as Friedel-Crafts alkylation and acylation, nitration, or sulfonation are generally not viable for this compound. masterorganicchemistry.com Any attempt to force such a reaction would likely require extremely harsh conditions that could lead to decomposition or reaction at other sites.

Functional Group Interconversions and Manipulations (e.g., hydrolysis of halogen)

While electrophilic substitution is disfavored, the electron-poor nature of the pyridine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile displaces one of the halogen leaving groups. The positions on the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing nitro group.

In such reactions, the bromine atom is typically a better leaving group than the chlorine atom. pipzine-chem.com This differential reactivity can potentially allow for selective substitution at the C3 position over the C4 position under carefully controlled conditions.

Examples of functional group interconversions include:

Nucleophilic Displacement: The chloro group at the C4 position can be displaced by nucleophiles. For instance, this compound serves as the starting material for the synthesis of 3-bromo-4-methyl-5-nitropyridine, a transformation that proceeds via nucleophilic attack at the C4 position. guidechem.com

Hydrolysis: Under strongly basic conditions, hydrolysis of the halogen atoms to form hydroxyl (-OH) groups may occur, though this typically requires forcing conditions. pipzine-chem.com

Halogen Exchange: It is also possible to perform halogen exchange reactions. For example, in a structurally related compound, a chloro group was converted to an iodo group using sodium iodide (NaI) and trimethylsilyl chloride (TMSCl), demonstrating a pathway for halogen interconversion. rsc.org

Derivatization Strategies for Library Synthesis

This compound is an excellent scaffold for the synthesis of compound libraries due to its multiple, orthogonally reactive functional groups. A common strategy involves a stepwise functionalization that leverages the inherent reactivity of each site.

A typical derivatization workflow could proceed as follows:

C4/C3 Functionalization via SNAr: The initial diversification can be achieved by reacting the scaffold with a library of nucleophiles (e.g., primary/secondary amines, alcohols, thiols). This step would primarily target the displacement of the chloro or bromo group to introduce a first point of diversity.

C5 Functionalization via Nitro Reduction: The product from the first step can then undergo selective reduction of the nitro group to an amine, as detailed in section 3.3.1. pipzine-chem.comorganic-chemistry.org

Amine Derivatization: The resulting primary amine at the C5 position provides a second site for diversification. It can be reacted with a library of electrophiles, such as acyl chlorides, sulfonyl chlorides, or aldehydes (via reductive amination), to generate a large and diverse set of final products.

This sequential and regioselective approach allows for the systematic construction of a library of substituted pyridines with distinct functionalities at the C3/C4 and C5 positions, starting from a single, readily available precursor.

Advanced Spectroscopic Characterization Methodologies

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental for identifying the functional groups and analyzing the molecular vibrations of the title compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within the 3-Bromo-4-chloro-5-nitropyridine molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational modes of its bonds.

The key functional groups and their expected FT-IR absorption bands are:

Aromatic C-H Stretching: The vibrations associated with the two C-H bonds on the pyridine (B92270) ring are expected to appear in the region of 3100-3000 cm⁻¹.

Nitro (NO₂) Group Vibrations: The nitro group is characterized by two distinct, strong stretching vibrations: an asymmetric stretch typically found in the 1550-1500 cm⁻¹ range and a symmetric stretch in the 1360-1300 cm⁻¹ range.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the aromatic pyridine ring give rise to a series of characteristic bands, usually found in the 1600-1400 cm⁻¹ region.

C-X Halogen Bonds: The stretching vibrations for the carbon-halogen bonds occur in the fingerprint region of the spectrum. The C-Cl stretching vibration is anticipated to produce a strong absorption band in the range of 760-505 cm⁻¹. researchgate.net The C-Br stretching vibration is expected at a lower wavenumber, typically between 600-500 cm⁻¹.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1550 - 1500 |

| Nitro (NO₂) | Symmetric Stretching | 1360 - 1300 |

| Pyridine Ring | C=C, C=N Stretching | 1600 - 1400 |

| C-Cl | Stretching | 760 - 505 researchgate.net |

Raman spectroscopy provides complementary information to FT-IR. It detects vibrational modes that involve a change in the polarizability of the molecule. This technique is particularly effective for analyzing the vibrations of the pyridine ring skeleton and the carbon-halogen bonds.

Key expected Raman signals include:

Pyridine Ring Breathing Mode: A strong, sharp band characteristic of the symmetric expansion and contraction of the pyridine ring is expected, typically near 1000 cm⁻¹.

C-NO₂ Stretching: The symmetric stretch of the nitro group is also Raman active and would appear in a similar region to its IR absorption.

C-Cl and C-Br Stretching: The carbon-halogen bonds are expected to produce discernible signals in the low-frequency region of the Raman spectrum, complementing the data from FT-IR. researchgate.net

The combination of FT-IR and Raman spectra provides a more complete picture of the molecule's vibrational framework. researchgate.netnih.gov

To achieve unambiguous assignment of the observed FT-IR and Raman bands, experimental data is often correlated with theoretical calculations. researchgate.netnih.gov Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to calculate the optimized molecular geometry and its vibrational frequencies. nih.govniscair.res.in

This computational approach allows for the prediction of the complete vibrational spectrum. The calculated frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing an excellent agreement with experimental values. researchgate.netnih.gov This correlation is crucial for accurately assigning complex vibrations, especially in the fingerprint region where many modes overlap, and for confirming the proposed molecular structure. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for mapping the carbon and proton framework of a molecule. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the two protons attached to the pyridine ring at positions 2 and 6.

Chemical Environment: Due to the strong electron-withdrawing effects of the nitro group and the halogens, both protons are highly deshielded. This causes their signals to appear significantly downfield in the aromatic region of the spectrum, likely between δ 8.0 and 9.5 ppm.

Signal Multiplicity: The two protons (H-2 and H-6) are in distinct chemical environments and are not adjacent to each other. Therefore, they are expected to appear as two separate singlets.

Table 2: Predicted ¹H NMR Data for this compound

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-2 | 8.5 - 9.5 | Singlet |

The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. youtube.com For this compound, the lack of symmetry means that all five carbon atoms of the pyridine ring are chemically non-equivalent and should produce five distinct signals.

Chemical Shifts: The chemical shifts of the carbons are heavily influenced by the attached substituents.

C-5 (bonded to NO₂): This carbon is expected to be significantly downfield due to the strong electron-withdrawing nature of the nitro group.

C-4 (bonded to Cl): The carbon attached to the chlorine atom will also be shifted downfield.

C-3 (bonded to Br): The carbon bearing the bromine atom will show a downfield shift, though typically less pronounced than that caused by chlorine.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Position | Attached Group | Predicted Chemical Shift Range (δ, ppm) |

|---|---|---|

| C-2 | -H | 145 - 155 |

| C-3 | -Br | 115 - 125 |

| C-4 | -Cl | 140 - 150 |

| C-5 | -NO₂ | 150 - 160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heteroaromatic compounds, the absorption of UV-Vis light typically corresponds to π→π* and n→π* transitions. The UV-Vis spectrum of this compound is expected to exhibit characteristic absorption bands influenced by the pyridine ring and its substituents.

π→π transitions:* These are typically high-energy transitions resulting in strong absorption bands, often observed for aromatic systems. The presence of the nitro group, a strong chromophore, is expected to significantly influence the position and intensity of these bands.

n→π transitions:* These transitions, involving non-bonding electrons (e.g., on the nitrogen of the pyridine ring and the oxygens of the nitro group), are generally of lower energy and result in weaker absorption bands.

Studies on nitroaromatic compounds show that the position and intensity of UV-Vis absorption bands are sensitive to the substitution pattern and solvent polarity. nih.govrsc.orgresearchgate.netresearchgate.netrsc.org For instance, the presence of electron-withdrawing groups like nitro can cause a bathochromic (red) shift of the absorption maxima. While specific UV-Vis data for this compound is not detailed in the available literature, analysis of related compounds suggests that it would exhibit complex absorption patterns in the UV region.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. A key feature of the molecular ion peak would be its isotopic pattern. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks.

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of the substituents. Common fragmentation pathways for related halo-nitroaromatic compounds include:

Loss of the nitro group (NO₂)

Loss of a bromine radical (Br•)

Loss of a chlorine radical (Cl•)

Cleavage of the pyridine ring

Analysis of the mass spectra of bromo-chloro compounds and nitrophenyl compounds provides a basis for predicting the fragmentation of this compound. umb.eduresearchgate.netdocbrown.infonih.govresearchgate.net For example, the expulsion of halogen atoms and the nitro group are common primary fragmentation steps. researchgate.net

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Analysis

Specific optimized bond lengths, bond angles, and dihedral angles for 3-Bromo-4-chloro-5-nitropyridine, as determined by DFT calculations, are not available in the current scientific literature.

The energies of the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for this compound have not been reported.

Quantitative values for electronic properties such as the electrophilicity index, chemical potential, and chemical hardness for this specific molecule are not documented in published research.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

A detailed NBO analysis, which would provide insights into the delocalization of electron density and the stability of the this compound molecule arising from hyperconjugative interactions, has not been specifically reported.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactivity Prediction

MEP surface maps, which are crucial for predicting the sites for electrophilic and nucleophilic attack, have not been generated and analyzed for this compound in the available literature.

Non-Linear Optical (NLO) Properties Calculations (e.g., first-order hyperpolarizability, dipole moment, polarizability anisotropy)

There are no reported calculations of the NLO properties for this compound, including its dipole moment, polarizability anisotropy, and first-order hyperpolarizability.

Applications of 3 Bromo 4 Chloro 5 Nitropyridine in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Organic Synthesis

3-Bromo-4-chloro-5-nitropyridine serves as a crucial intermediate in the construction of complex organic molecules. google.com The presence of three distinct functional groups—a bromine atom, a chlorine atom, and a nitro group—on the pyridine (B92270) core provides multiple reaction sites for chemists to exploit. google.com The nitro group is strongly electron-withdrawing, which can influence the reactivity of the pyridine ring and the lability of the halogen substituents. google.com This electronic property makes the compound susceptible to nucleophilic aromatic substitution reactions, allowing for the sequential and regioselective replacement of the chloro and bromo groups.

The differential reactivity of the C-Cl and C-Br bonds, often influenced by the reaction conditions and the nature of the nucleophile, enables a stepwise introduction of various functionalities. This controlled elaboration is a key feature that makes this compound a powerful tool for the convergent synthesis of intricate molecular architectures.

Scaffold for the Development of Pyridine-Based Chemical Libraries

The structural framework of this compound is well-suited for the development of pyridine-based chemical libraries, which are collections of related compounds used in high-throughput screening for drug discovery and other applications. The ability to sequentially substitute the chloro and bromo groups with a diverse range of amines, alcohols, thiols, and other nucleophiles allows for the rapid generation of a multitude of analogs from a single starting material.

A study on the synthesis and evaluation of a focused library of 55 pyridine dicarbonitriles as potential therapeutics for prion disease highlights the utility of substituted pyridines in creating compound libraries for biological screening. nih.gov Although this study did not use this compound directly, the principles of library synthesis from a common pyridine core are directly applicable. The multiple reaction handles on this compound make it an ideal starting point for combinatorial chemistry approaches, where different building blocks can be systematically combined to produce a large and diverse set of molecules for biological evaluation.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The pyridine nucleus is a common motif in many pharmaceutical agents due to its ability to participate in hydrogen bonding and other intermolecular interactions with biological targets. This compound is a valuable precursor for the synthesis of advanced pharmaceutical intermediates and lead compounds, particularly in the area of kinase inhibitors. google.com

Synthetic Pathways to Active Pharmaceutical Ingredients (APIs)

While a direct synthesis of a marketed API from this compound is not extensively documented in publicly available literature, the synthesis of structurally related compounds, such as the tyrosine kinase inhibitor Dasatinib, relies on intermediates with similar substitution patterns on a heterocyclic core. The synthesis of Dasatinib involves the coupling of a substituted thiazole (B1198619) moiety with a dichloropyrimidine, followed by the introduction of an amino group and a side chain. google.comgoogle.comjustia.com

The synthetic strategies employed in the preparation of Dasatinib and other kinase inhibitors demonstrate the importance of halogenated and nitrated heterocyclic intermediates. The chloro and bromo groups on this compound can be selectively displaced by nucleophiles, such as amines, to build the core structures of these complex APIs. The nitro group can be readily reduced to an amino group, providing an additional point for diversification or for participating in crucial interactions with the target protein.

Structure-Activity Relationship (SAR) Studies Enabled by Derivatization

Structure-activity relationship (SAR) studies are a cornerstone of modern drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The ability to systematically modify a lead compound and assess the resulting changes in potency and selectivity is essential for optimizing its therapeutic properties. The derivatization of this compound allows for the exploration of the chemical space around the pyridine core, facilitating comprehensive SAR studies.

For instance, in the development of p38 MAP kinase inhibitors, SAR studies on related dihydropyrimido[4,5-d]pyrimidin-2-ones and dihydropyrido[4,3-d]pyrimidin-2-ones were conducted to optimize their inhibitory activity. nih.gov Similarly, SAR studies of 5-bromo-thieno[2,3-b]pyridine derivatives have been performed to understand their potential as PIM-1 kinase inhibitors for the treatment of leukemia and prostate cancer. researchgate.net The versatile reactivity of this compound makes it an excellent starting material for the synthesis of a wide array of analogs, enabling researchers to systematically probe the effects of different substituents on biological activity and to develop more potent and selective drug candidates.

Potential Applications in Agrochemistry Research (by analogy with related pyridine derivatives)

Pyridine-based compounds are widely used in agriculture as herbicides, insecticides, and fungicides. researchgate.net While specific applications of this compound in agrochemistry are not extensively reported, its structural features suggest its potential as a precursor for novel agrochemicals. The synthesis of novel 5-chloro-3-fluoro-2-phenoxypyridines with a 1,3,4-oxadiazole (B1194373) ring, which have shown herbicidal activity, highlights the utility of halogenated pyridine intermediates in this field. researchgate.net

The synthetic versatility of this compound allows for the introduction of various toxophoric groups and moieties known to be active in agrochemical applications. By analogy with other substituted pyridines, derivatives of this compound could be investigated for their potential as active ingredients in new crop protection products.

Design and Synthesis of Functional Materials Incorporating Pyridine Moieties

The unique electronic properties of the pyridine ring also make it an attractive component in the design of functional materials, such as dyes and luminescent materials. The presence of both electron-withdrawing (nitro) and polarizable (bromo and chloro) groups in this compound can influence the electronic transitions within the molecule, potentially leading to interesting optical properties.

For example, the synthesis of dipolar 3-methoxychromones, which are highly solvatochromic fluorescent dyes, demonstrates how the combination of electron-donating and electron-accepting groups can lead to materials with environment-sensitive fluorescence. rsc.org Similarly, the synthesis of halogenated diazabutadiene dyes has been explored for their unique supramolecular features and potential in crystal engineering. While not directly employing this compound, these studies provide a proof-of-concept for the use of halogenated and electronically modified aromatic systems in the creation of functional dyes. The reactivity of this compound offers a pathway to incorporate this highly substituted pyridine unit into larger conjugated systems, potentially leading to the development of novel dyes with tailored absorption and emission properties for applications in sensing, imaging, and materials science.

Advanced Research Perspectives and Future Directions

Exploration of Novel Catalytic Reactions for Derivatization

The functionalization of the 3-Bromo-4-chloro-5-nitropyridine core is an area ripe for the exploration of novel catalytic reactions. The bromo and chloro substituents serve as excellent handles for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis. nih.govnih.gov Recent advancements in transition-metal-catalyzed cyclization and cross-coupling procedures offer new routes to functionalized pyridine (B92270) derivatives. nih.gov

Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Buchwald-Hartwig aminations, could be systematically investigated to introduce a wide array of aryl, vinyl, and amino groups at the 3- and 4-positions. A key challenge in the cross-coupling of dihalogenated heteroarenes is achieving site selectivity. acs.org The differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed couplings, allowing for sequential derivatization. Research into catalyst systems that can reverse this inherent selectivity, perhaps by exploiting catalyst speciation between mononuclear palladium, clusters, or nanoparticles, could open up new synthetic pathways. acs.org

Furthermore, direct C-H functionalization represents a more atom-economical approach to modifying the pyridine ring. nih.gov While the electron-deficient nature of the pyridine ring in this compound, exacerbated by the nitro group, makes electrophilic substitution challenging, it activates the ring for nucleophilic attack. Innovative strategies for regioselective C-H functionalization, potentially involving temporary de-aromatization or transition metal-catalyzed C-H activation, could provide access to derivatives that are difficult to obtain through traditional methods. nih.gov

The development of novel catalysts is also a key area of future research. This includes the design of more active and selective palladium catalysts, as well as the exploration of other transition metals like nickel and copper, which can offer complementary reactivity. The use of pyridine sulfinates as coupling partners in place of the often unstable boronic acids is a promising alternative for Suzuki-Miyaura reactions involving pyridine rings. nih.govtcichemicals.com

Table 1: Potential Catalytic Derivatization Reactions for this compound

| Reaction Type | Potential Functionalization Site(s) | Reagents and Catalysts | Potential Products |

| Suzuki-Miyaura Coupling | C3 (Bromo), C4 (Chloro) | Aryl/vinyl boronic acids, Pd catalyst, base | Arylated/vinylated nitropyridines |

| Stille Coupling | C3 (Bromo), C4 (Chloro) | Organostannanes, Pd catalyst | Alkylated/arylated nitropyridines |

| Buchwald-Hartwig Amination | C3 (Bromo), C4 (Chloro) | Amines, Pd catalyst, base | Aminated nitropyridines |

| C-H Functionalization | C2, C6 | Transition metal catalysts, directing groups | Directly functionalized nitropyridines |

Asymmetric Synthesis Applications of this compound

The development of chiral pyridine-derived ligands has been a crucial aspect of asymmetric catalysis. acs.orgnih.gov Derivatives of this compound could serve as precursors to novel chiral ligands. For instance, the bromo and chloro positions can be functionalized with chiral phosphine or oxazoline moieties, which are common components of "privileged" ligands. researchgate.net The electronic properties of the nitropyridine core could influence the catalytic activity and enantioselectivity of the resulting metal complexes.

Recent breakthroughs in the asymmetric C-H functionalization of pyridines open up new possibilities. acs.org For example, a tandem borane and iridium catalysis approach has been used for the C3-allylation of pyridines with high enantioselectivity. acs.org Applying such methodologies to derivatives of this compound could lead to the synthesis of chiral building blocks with significant potential in medicinal chemistry.

The design of new chiral pyridine units (CPUs) is an active area of research aimed at overcoming the challenges of introducing chirality into the planar pyridine ring while maintaining catalytic activity. acs.orgnih.gov The rigid and electronically defined scaffold of this compound could be an excellent starting point for the development of next-generation chiral ligands.

Integration into Flow Chemistry Systems for Continuous Synthesis

Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. The synthesis of pyridine derivatives can benefit from integration into continuous flow systems. While specific studies on this compound in flow chemistry are not yet prevalent, the general principles can be applied.

The nitration and halogenation steps in the synthesis of this compound could be performed more safely and efficiently in a flow reactor, allowing for precise control of reaction time and temperature, thus minimizing the formation of byproducts. Subsequent derivatization reactions, such as nucleophilic aromatic substitution or cross-coupling, can also be adapted to flow conditions. This would enable a continuous and automated synthesis of a library of derivatives from the this compound platform. An alternative flow chemistry approach could address the issue of site selectivity in metal-halogen exchange reactions with 4-halopyridines, which are often challenging due to the instability of the intermediates. nih.gov

Computational Design of New Reactions and Derivatives

Computational chemistry and in silico screening are becoming indispensable tools in modern drug discovery and materials science. auctoresonline.orgnih.gov These methods can be leveraged to predict the reactivity of this compound in various reactions and to design novel derivatives with desired properties.

Molecular docking studies can be used to predict the binding affinity of potential derivatives to biological targets, guiding the synthesis of new therapeutic agents. nih.gov For instance, a library of virtual compounds based on the this compound scaffold can be screened against a specific protein target to identify promising candidates for synthesis and biological evaluation. nih.gov

Computational tools can also aid in the design of new catalysts for the derivatization of this compound. Density functional theory (DFT) calculations can be used to elucidate reaction mechanisms and predict the activation barriers for different catalytic cycles, helping to identify more efficient catalyst systems. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used to assess the drug-likeness of designed molecules at an early stage, reducing the attrition rate in drug development. auctoresonline.orgnih.govtandfonline.com

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly important in chemical synthesis. nih.govrasayanjournal.co.in Future research should focus on developing more sustainable synthetic routes to this compound and its derivatives. This includes the use of greener solvents, catalysts, and reaction conditions.

Microwave-assisted organic synthesis, for example, has been shown to be an efficient and environmentally friendly method for the preparation of pyridine derivatives, often leading to shorter reaction times and higher yields. nih.govijarsct.co.in The use of biocatalysts, such as enzymes, is another promising avenue for the green synthesis of pyridine compounds. ijarsct.co.in

Solvent-free or solid-state reactions can significantly reduce waste generation. ijarsct.co.in Mechanochemistry, which uses mechanical force to induce chemical reactions, is an emerging technique that could be applied to the synthesis of this compound derivatives in the absence of solvents. ijarsct.co.in

Multi-component Reactions Incorporating the Pyridine Core

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. researchgate.net The functional groups on this compound could potentially be incorporated into MCRs to rapidly generate diverse libraries of compounds.

For example, the nitro group could be reduced to an amino group, which could then participate in Ugi or Passerini reactions. nih.govresearchgate.netnih.govacs.orgbaranlab.org The Ugi four-component reaction, for instance, combines an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to form a bis-amide. nih.gov A derivative of 3-Bromo-4-chloro-5-aminopyridine could serve as the amine component, leading to the synthesis of complex peptidomimetics containing the substituted pyridine core.

The development of novel MCRs that directly utilize the functionalities of this compound would be a significant advancement. This could involve, for instance, the in-situ generation of a reactive intermediate from the pyridine core that then participates in a multi-component cascade reaction.

常见问题

Q. What are the recommended synthetic routes for preparing 3-bromo-4-chloro-5-nitropyridine, and what key intermediates are involved?

- Methodological Answer : Synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example:

Chlorination : Introduce chlorine at the 4-position using Cl₂ or SO₂Cl₂ under controlled conditions to avoid over-halogenation.

Bromination : Electrophilic bromination at the 3-position using Br₂ in the presence of a Lewis acid (e.g., FeBr₃).

Nitration : Nitrate the 5-position with HNO₃/H₂SO₄, leveraging the directing effects of adjacent halogens .

Key intermediates include 4-chloropyridine and 3-bromo-4-chloropyridine. Purity of intermediates should be verified via HPLC or GC-MS to minimize side reactions.

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Aromatic protons appear as distinct singlets or doublets (δ 8.5–9.5 ppm). Absence of extraneous peaks confirms purity.

- ¹³C NMR : Carbons adjacent to electron-withdrawing groups (Br, Cl, NO₂) show downfield shifts (e.g., C-NO₂ ~150 ppm) .

- IR : Strong NO₂ asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹) confirm nitration.

- X-ray Crystallography : Resolves regiochemistry and crystal packing; critical for unambiguous structural confirmation .

Q. What stability considerations are critical when handling this compound?

- Methodological Answer :

- Thermal Stability : Decomposition risks increase above 150°C; DSC analysis is recommended to determine safe handling temperatures.

- Light Sensitivity : Store in amber vials under inert atmosphere (N₂/Ar) to prevent photolytic degradation.

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous basic conditions; monitor pH during reactions involving polar aprotic solvents .

Advanced Research Questions

Q. How do electronic effects of substituents influence regioselectivity in further functionalization of this compound?

- Methodological Answer :

- Meta-Directing Effects : The nitro group at C5 deactivates the ring, directing electrophiles to the less hindered C2 or C6 positions.

- Ortho/Para Competition : Bromine (C3) and chlorine (C4) exert competing inductive effects. Computational studies (DFT) can predict reactivity:

- Electron-withdrawing groups (NO₂, Br) reduce electron density at adjacent positions, favoring substitutions at distal sites.

- Use Fukui indices to map nucleophilic/electrophilic attack sites .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility Checks : Synthesize the compound using multiple routes (e.g., halogenation order variations) to isolate pure samples.

- Analytical Cross-Validation : Compare melting points (DSC), NMR, and HRMS data across batches. Discrepancies may arise from polymorphic forms or residual solvents, which can be identified via PXRD and TGA .

Q. How can computational modeling optimize reaction conditions for Suzuki-Miyaura coupling with this compound?

- Methodological Answer :

- Ligand Screening : Use DFT to evaluate Pd-ligand interactions (e.g., SPhos vs. XPhos) for activating the C-Br bond while preserving the nitro group.

- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on reaction rates. DMF or THF often balance solubility and catalyst stability.

- Kinetic Studies : Monitor coupling efficiency (HPLC) under varying temperatures (60–100°C) and base strengths (K₂CO₃ vs. Cs₂CO₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。